2-(Cyclohexyloxy)butanoic acid

Descripción general

Descripción

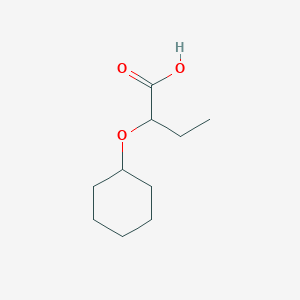

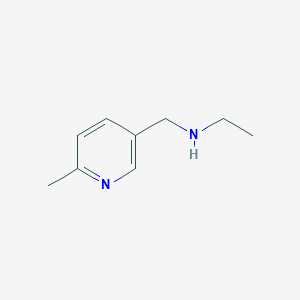

2-(Cyclohexyloxy)butanoic acid, also known as CHBA, is a chemical compound that belongs to the family of carboxylic acids . It has a molecular weight of 186.25 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Carboxylic acids of low molar mass are quite soluble in water . They exhibit strong hydrogen bonding between molecules, hence they have high boiling points compared to other substances of comparable molar mass .Aplicaciones Científicas De Investigación

Sorption to Soil and Organic Matter

Research on the sorption of phenoxy herbicides, including compounds related to 2-(cyclohexyloxy)butanoic acid, has highlighted the significant role of soil parameters in the sorption process. Soil organic matter and iron oxides are identified as key sorbents for these herbicides, suggesting potential applications in understanding environmental behavior and remediation strategies for similar compounds (Werner, Garratt, & Pigott, 2012).

Biofuel and Biochemical Production

The role of butanoic acid derivatives in biofuel and biochemical production has been thoroughly reviewed. Butanol, produced via the ABE fermentation process from renewable feedstocks, presents a competitive renewable biofuel for use in internal combustion engines due to its favorable properties compared to conventional gasoline and diesel fuel. The review of different steps in biochemical production of butanol identifies the challenges and potential enhancements for making biobutanol production more cost-effective and efficient (Maiti et al., 2016); (Jin et al., 2011).

Environmental Fate and Aquatic Effects

A comprehensive analysis of the environmental fate and aquatic effects of oxo-process chemicals, including butanoic acid derivatives, indicates that these compounds are readily biodegradable and pose generally low concern to aquatic life. The review provides insights into the environmental behavior of these compounds, supporting their potential low impact in inadvertent release scenarios (Staples, 2001).

Drug Synthesis Applications

Levulinic acid (LEV), a biomass-derived key building block chemical with the potential for synthesis of various value-added chemicals, including derivatives of butanoic acid, has been explored for its applications in drug synthesis. The review covers its use in cancer treatment, medical materials, and other medical fields, highlighting the cost-effectiveness, cleaner reactions, and significant potential in medicine (Zhang et al., 2021).

Combustion and Emissions in Internal Combustion Engines

The potential of butanol, derived from biochemical routes including the fermentation of butanoic acid derivatives, as a biofuel in internal combustion engines has been reviewed. It discusses the improved performance, combustion, and emissions characteristics when used as fuel, offering a sustainable alternative to traditional fossil fuels (Veza, Said, & Latiff, 2020).

Mecanismo De Acción

Target of Action

2-(Cyclohexyloxy)butanoic acid is a carboxylic acid derivative . Carboxylic acids are known to interact with various biological targets, including enzymes and receptors, influencing their function . .

Mode of Action

Carboxylic acids, in general, can undergo various reactions, including nucleophilic substitution and oxidation . They can also form hydrogen bonds with other molecules, influencing the function of their targets .

Biochemical Pathways

Carboxylic acids are involved in various metabolic pathways, including butanoate metabolism . They can be reduced to alcohols, oxidized to carbon dioxide and water, and participate in the synthesis of larger biomolecules .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

Carboxylic acids can influence cellular processes through their interactions with biological targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the carboxylic acid group, influencing its reactivity . Additionally, the presence of other molecules can influence its interactions with its targets .

Propiedades

IUPAC Name |

2-cyclohexyloxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJWOEVIXCZUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,3H-Naphtho[1,8-cd]pyran-1-one, 3-hydroxy-](/img/structure/B3145012.png)

![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)

![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)